4-(3-Pyridin-3-ylphenyl)morpholine
CAS No.:
Cat. No.: VC13190127
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O |
|---|---|
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 4-(3-pyridin-3-ylphenyl)morpholine |
| Standard InChI | InChI=1S/C15H16N2O/c1-3-13(14-4-2-6-16-12-14)11-15(5-1)17-7-9-18-10-8-17/h1-6,11-12H,7-10H2 |
| Standard InChI Key | AERWKSXXQSDSSK-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3 |
| Canonical SMILES | C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3 |
Introduction
Structural and Molecular Characteristics
4-(3-Pyridin-3-ylphenyl)morpholine (C₁₅H₁₆N₂O) consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) connected via a phenyl group to a pyridine ring. The molecular weight is approximately 240.30 g/mol. Key structural features include:
-
Morpholine ring: Adopts a chair conformation, with the oxygen and nitrogen atoms positioned axially or equatorially depending on substituent interactions .
-
Pyridinylphenyl linkage: The meta-substitution pattern on the phenyl ring introduces steric and electronic effects that influence reactivity and binding affinity .
-
Planarity: The conjugated π-system between the phenyl and pyridine rings enhances stability and facilitates interactions with biological targets .
The compound’s InChIKey and SMILES representations further clarify its connectivity:
-
SMILES: C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3
-
InChIKey: Derived computationally but unavailable in existing literature.
Synthetic Methodologies
Diazotation-Coupling Approach
A common strategy for synthesizing morpholine-pyridine hybrids involves diazotation followed by coupling reactions. For example, 4-[(pyridin-3-yl)diazenyl]morpholine was synthesized by diazotizing 3-aminopyridine and coupling it with morpholine under acidic conditions . While this method yields azo derivatives, analogous routes could be adapted for 4-(3-Pyridin-3-ylphenyl)morpholine by replacing the diazonium intermediate with a phenyl-linked precursor.
Nucleophilic Aromatic Substitution
Industrial-scale synthesis often employs nucleophilic aromatic substitution (SNAr). A patent detailing the synthesis of 4-(4-aminophenyl)-3-morpholinone highlights the use of p-halonitrobenzene and morpholine in a two-step process:
-
Condensation: Morpholine reacts with p-chloronitrobenzene to form 4-(4-nitrophenyl)morpholine.
-
Oxidation-Reduction: The nitro group is reduced to an amine, followed by oxidation to introduce a ketone moiety.
Adapting this method could involve substituting the nitro group with a pyridinyl moiety at the meta position.
Chemical and Physical Properties
The fluorine-free structure differentiates it from analogs like 4-(4-(6-fluoropyridin-3-yl)phenyl)morpholine, which exhibits enhanced lipophilicity and kinase inhibition.
Biological Activity and Mechanisms
Antiproliferative Effects
Pyridine-morpholine hybrids exhibit cytotoxicity against cancer cell lines. For example, derivatives with electron-withdrawing groups show IC₅₀ values of 10–50 µM in HeLa cells . The absence of fluorine in 4-(3-Pyridin-3-ylphenyl)morpholine may reduce potency but improve solubility.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its rigid structure aids in optimizing drug candidates for blood-brain barrier penetration .
Materials Science
Conjugated morpholine-pyridine systems are explored as ligands in catalytic complexes or fluorescent probes due to their electronic properties .
Comparative Analysis with Analogous Compounds
| Compound | Substituent | Bioactivity (IC₅₀) | Key Difference |
|---|---|---|---|
| 4-(3-Pyridin-3-ylphenyl)morpholine | None | Not tested | Balanced lipophilicity |
| 4-(6-Fluoropyridin-3-yl)morpholine | Fluorine at pyridine | 0.8 µM (LRRK2) | Enhanced kinase inhibition |
| 4-(4-Nitrophenyl)morpholine | Nitro group | Inactive | Requires functionalization |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume